![molecular formula C9H12FNO B2696949 1-(2-Aminopropoxy)-3-fluorobenzene CAS No. 167087-56-1](/img/structure/B2696949.png)
1-(2-Aminopropoxy)-3-fluorobenzene
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Description
“1-(2-Aminopropoxy)-3-fluorobenzene” is a chemical compound that is not widely documented in the literature. It’s a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The compound has a fluorobenzene group, which is a derivative of benzene, and it includes a fluorine atom .
Synthesis Analysis
The synthesis of amines, such as “1-(2-Aminopropoxy)-3-fluorobenzene”, can be achieved through various methods. One efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Scientific Research Applications
Applications in Biochemical Assays
- Serum Amino Acids Analysis: A study explored the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as a procedure for serum amino acids assay, highlighting its potential utility in biochemical analysis and diagnostics (Rapp, 1963).
Chemical Synthesis and Characterization
- Peptide Synthesis: A research highlighted the use of 2-fluoro-1,3,5-trinitrobenzene as a condensing reagent for peptide synthesis, demonstrating the versatility of fluorinated compounds in the synthesis of biologically relevant molecules (Kinoshita et al., 1979).
Organometallic Chemistry
- Catalysis and Solvent Use: Fluorobenzenes, including partially fluorinated benzenes, have been recognized for their utility in organometallic chemistry and as solvents in transition-metal-based catalysis, underscoring the significance of fluorinated aromatic compounds in industrial and research chemistry applications (Pike et al., 2017).
Analytical Chemistry
- Amino Acids Derivatization: The development of sensitive detection methods for amino acids using derivatization techniques with fluorinated compounds showcases the role of such chemicals in enhancing analytical methodologies (Watanabe & Imai, 1981).
Material Science
- Polymer Synthesis: Research into soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and dianhydrides highlights the application of fluorinated compounds in the development of materials with specific desirable properties such as thermal stability and low moisture absorption (Xie et al., 2001).
properties
IUPAC Name |
1-(3-fluorophenoxy)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNWMBRZAOIDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-3-fluorobenzene | |
CAS RN |
167087-56-1 |
Source
|
Record name | 1-(3-fluorophenoxy)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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